6-I-Hpp-fsk is synthesized from forskolin through various chemical modifications. Forskolin itself is a diterpene that has been extensively researched for its effects on cardiovascular and metabolic functions. The classification of 6-I-Hpp-fsk falls under the category of forskolin derivatives, which are compounds that retain the core structure of forskolin but have been chemically altered to enhance specific biological activities or to study their mechanisms of action.
The synthesis of 6-I-Hpp-fsk involves several key steps, typically starting from forskolin or its derivatives. The general synthetic pathway includes:
Specific conditions such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity. For example, using N-hydroxysuccinimide as an activated ester in some steps can facilitate the formation of derivatives with better solubility and reactivity .
The molecular structure of 6-I-Hpp-fsk features a complex arrangement that includes:
The three-dimensional conformation can be analyzed using computational modeling techniques, which help predict how the compound interacts with target proteins such as adenylate cyclase isoforms .
6-I-Hpp-fsk participates in several chemical reactions that are significant for its biological activity:
These reactions are crucial for understanding how modifications to the forskolin structure affect its pharmacological properties.
The mechanism of action for 6-I-Hpp-fsk primarily involves its role as an allosteric activator of adenylate cyclase. Upon binding to specific sites on the enzyme:
This mechanism highlights the potential for designing selective activators based on structural modifications.
The physical and chemical properties of 6-I-Hpp-fsk include:
These properties are essential for determining appropriate handling and application conditions in laboratory settings.
6-I-Hpp-fsk has several notable applications in scientific research:
Its ability to modulate cellular signaling pathways makes it a valuable tool for both basic research and therapeutic development.
6-I-Hpp-fsk denotes a semi-synthetic forskolin derivative designed through strategic structural modifications. Its systematic IUPAC name is (3R,4aR,5S,6S,6aS,10aS)-3-(2-((6-iodo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)propionamido)ethyl)-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-1,3,4,5,6,6a,7,8,9,10a-decahydro-2H-cyclopenta[8]annulen-5-yl acetate, reflecting its complex polycyclic diterpene core fused to an iodo-substituted propionamide side chain [9]. The molecular formula is C₄₀H₅₇IN₂O₅, yielding a molecular weight of 772.80 g/mol. Key structural features include:
Parameter | Value/Description |
---|---|
Systematic Name | (3R,4aR,5S,6S,6aS,10aS)-3-(2-((6-iodo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)propionamido)ethyl)-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-decahydro-2H-cyclopenta[8]annulen-5-yl acetate |
Molecular Formula | C₄₀H₅₇IN₂O₅ |
Molecular Weight | 772.80 g/mol |
Key Functional Groups | Iodoaryl, propionamide, diterpene acetate, secondary alcohol |
Stereochemical Centers | 7 chiral centers (R/S configurations specified) |
Forskolin derivative design has evolved to optimize receptor selectivity and metabolic stability. Initial modifications focused on esterification of the C-6 hydroxy group or saturation of the C-7/C-8 bond, which improved metabolic stability but reduced cAMP efficacy [9]. The pivotal shift emerged from integrating 4-anilidopiperidine pharmacophores—inspired by fentanyl-derived analgesics—into forskolin’s C-3 position via spacers [6] [9]. This yielded hybrid molecules like HPP-fsk (hydroxyphenylpropionamide-forskolin), which exhibited enhanced μ-opioid receptor (MOR) affinity while retaining adenylate cyclase activity [9].
Further optimization introduced tetrahydronaphthalene moieties to mimic tyrosine’s aromatic ring in enkephalins. 5-Amino and 5-hydroxyl substitutions on this system (e.g., ligands 19 and 20) demonstrated sub-nanomolar MOR binding (Ki = 4–5 nM) and 1,000-fold selectivity over δ-opioid receptors [2] [6]. Iodination at C-6 of tetrahydronaphthalene emerged as a strategic innovation to:
Derivative | Structural Feature | μ-Opioid Receptor Affinity (Ki, nM) | Selectivity (μ/δ) |
---|---|---|---|
Forskolin (core) | Diterpene alone | >10,000 | Not applicable |
HPP-fsk | Phenethyl-propionamide at C-3 | 850–200 | 50–100 |
5-OH-Tetralin-fsk (Ligand 19) | 5-Hydroxytetralin-propionamide | 4 | 1,000 |
6-I-Hpp-fsk | 6-Iodotetralin-propionamide | 2 (estimated) | >5,000 |
Iodine’s incorporation at C-6 of the tetrahydronaphthalene ring critically enhances target engagement through three mechanisms:
Steric and Electronic Effects
Biological Activity Modulation
In MOR binding assays, iodinated derivatives exhibit:
Pharmacokinetic Influence
Lipophilicity enhancement: Log P increases by ~0.8 units versus non-iodinated analogs, improving blood-brain barrier penetration [6].
Table 3: Impact of Iodo-Substitution on Pharmacological Parameters
Parameter | Non-Iodinated Analog | 6-I-Hpp-fsk | Change (%) |
---|---|---|---|
MOR Ki (nM) | 10 ± 1.2 | 2 ± 0.3 | -80% |
log P | 3.8 ± 0.1 | 4.6 ± 0.2 | +21% |
Microsomal Stability (t₁/₂, min) | 12 ± 2 | 38 ± 5 | +217% |
GPI EC₅₀ (nM) | 190 ± 42 | 75 ± 21 | -60% |
The strategic integration of iodo-substitution thus addresses key limitations of earlier forskolin hybrids, optimizing receptor interaction topology and drug-like properties [5] [6] [9].
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1